molecular formula C19H17FN2O2 B2774377 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one CAS No. 1170152-22-3

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one

Cat. No.: B2774377
CAS No.: 1170152-22-3
M. Wt: 324.355
InChI Key: VDPRLZCKBGPHTN-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods in Antioxidant Activity

The study of antioxidants, including pyrimidine derivatives, is significant across various fields such as food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and TOSC, among others, are critical for determining the antioxidant activity of compounds. These methods, based on hydrogen atom transfer or electron transfer, utilize spectrophotometry to assess chemical reactions involved in antioxidant analysis. Such assays have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples, which could include pyrimidine derivatives (Munteanu & Apetrei, 2021).

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, which might include compounds similar to "6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one", employs diversified hybrid catalysts. These include organocatalysts, metal catalysts, and nanocatalysts, among others. This review focuses on the application of these catalysts in synthesizing pyranopyrimidine scaffolds, highlighting the importance of such compounds in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Anticancer Activity of Pyrimidines

Pyrimidines, including various derivatives, have shown a range of pharmacological effects, such as antioxidants, antibacterial, antiviral, antifungal, and notably, anti-inflammatory and anticancer activities. This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, providing insights into their potential as anticancer agents. The detailed SAR analysis and suggestions for new pyrimidine analogs aim to enhance anti-inflammatory activities with minimal toxicity, which could also apply to exploring anticancer potentials (Rashid et al., 2021).

Optoelectronic Materials

Research on quinazolines and pyrimidines has extended into the field of optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials, including fluorescent quinazolines and pyrimidine derivatives, have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the versatility of pyrimidine derivatives in applications beyond medicinal chemistry, suggesting potential research directions for compounds like "this compound" (Lipunova et al., 2018).

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-24-17-8-6-15(7-9-17)18-11-19(23)22(13-21-18)12-14-4-3-5-16(20)10-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPRLZCKBGPHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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